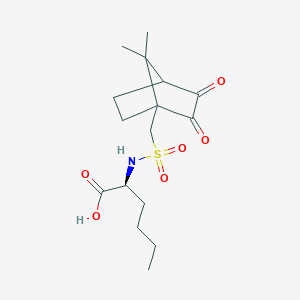

Camphorquinone-10-sulfonylnorleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Camphorquinone-10-sulfonylnorleucine is a derivative of camphorquinone-10-sulfonic acid. This compound is known for its utility in the reversible modification of arginine residues in peptides and proteins. It is particularly useful in biochemical research due to its ability to form stable adducts with the guanidino groups of arginine residues .

Méthodes De Préparation

Camphorquinone-10-sulfonylnorleucine can be synthesized through two primary methods:

From Camphorquinone-10-sulfonic Acid via Sulfonyl Chloride: This method involves the conversion of camphorquinone-10-sulfonic acid to its sulfonyl chloride derivative, which is then reacted with norleucine to form this compound.

Selenous Acid Oxidation: In this method, camphor-10-sulfonylnorleucine is oxidized using selenous acid to yield this compound.

Analyse Des Réactions Chimiques

Camphorquinone-10-sulfonylnorleucine undergoes several types of chemical reactions:

Applications De Recherche Scientifique

Biochemical Applications

Modification of Arginine Residues

Camphorquinone-10-sulfonylnorleucine is primarily utilized for the specific and reversible modification of arginine residues in proteins. This property is crucial for studying protein structure and function. The mechanism involves a nucleophilic attack by the guanidino group of arginine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond. This reaction typically occurs under mild pH conditions (around pH 7), preserving protein integrity while allowing effective modification .

Case Study: Protein Modification

In research, this compound has been employed to modify various proteins, including:

- Ribonuclease S-peptide

- Soybean trypsin inhibitor

- Dipeptide arginylaspartic acid

These studies demonstrate the reagent's utility in analyzing the extent of arginine modification through hydrolysate analysis for norleucine content .

Organic Synthesis

Catalytic Applications

This compound serves as a catalyst in several organic reactions. It has been effectively used in solvent-free Mannich-type reactions to produce β-amino ketones and aminochromans. Additionally, it facilitates the synthesis of camphor-derived chiral sulfones, which undergo stereoselective cyclization when treated with bases, yielding tricyclic β-hydroxy sulfones .

Material Science

Polymer Development

In materials science, this compound has been discussed for its potential in developing polymers with arginine-specific ligands. These polymers could have targeted functionalities for various applications, including drug delivery systems and bioengineering .

Film Formation and Inhibition

Research on related compounds indicates that camphorquinone derivatives exhibit favorable adsorption behavior at interfaces, suggesting potential uses in film formation and as inhibitors in metal reduction processes .

Medicinal Chemistry

Pharmaceutical Applications

The compound has been explored for synthesizing diverse pharmaceutical intermediates. For instance, camphorquinone derivatives have been used in Michael addition reactions to create pyridine derivatives that serve as building blocks for drug synthesis .

Dental Applications

Photoinitiator in Dental Materials

This compound is recognized as a photoinitiator in light-curing dental materials. However, studies indicate that it may inhibit odontogenic differentiation of dental pulp cells and induce inflammatory cytokines, raising concerns about its biological impact on dental tissues .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Biochemistry | Modification of arginine residues | Stable sulfonamide bond formation |

| Organic Synthesis | Catalysis in Mannich-type reactions | Efficient production of β-amino ketones |

| Material Science | Development of polymers with specific ligands | Potential for targeted functionalities |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates | Useful in creating pyridine derivatives |

| Dental Applications | Photoinitiator in dental materials | Possible adverse effects on dental pulp cells |

Mécanisme D'action

The mechanism of action of camphorquinone-10-sulfonylnorleucine involves the formation of stable adducts with the guanidino groups of arginine residues. These adducts are stable in hydroxylamine solutions at pH 7 but can be cleaved by o-phenylenediamine at pH 8-9. This reversible modification allows for the study of arginine residues in peptides and proteins .

Comparaison Avec Des Composés Similaires

Camphorquinone-10-sulfonylnorleucine is unique in its ability to form stable, reversible adducts with arginine residues. Similar compounds include:

Camphorquinone-10-sulfonic Acid: This compound is also used for the reversible modification of arginine residues but is more suitable for small arginine-containing molecules.

Cyclohexanedione Derivatives: These compounds can also modify arginine residues but are cleaved under different conditions compared to this compound.

This compound stands out due to its stability and specificity in modifying arginine residues in larger polypeptides and proteins .

Activité Biologique

Camphorquinone-10-sulfonylnorleucine (CQ-10-SN) is a derivative of camphorquinone that has gained attention in biochemical research due to its ability to modify proteins, particularly through the reversible modification of arginine residues. This article explores the biological activity of CQ-10-SN, including its mechanisms, applications, and relevant case studies.

CQ-10-SN is synthesized from camphor-10-sulfonic acid through various methods, including the use of sulfonyl chloride or oxidation with selenous acid. The compound features a sulfonyl group that enhances its reactivity, making it suitable for specific modifications in protein chemistry. The general structure can be represented as follows:

The primary mechanism by which CQ-10-SN exerts its biological effects involves the modification of guanidino groups in arginine residues. This process can be summarized in the following steps:

- Nucleophilic Attack : The guanidino group of arginine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.

- Reversible Modification : The adducts formed are stable under physiological conditions and can be cleaved under specific conditions (e.g., treatment with hydroxylamine at pH 7) to regenerate the original arginine residue.

- Impact on Protein Function : Modifying arginine residues can significantly alter the biological activity of proteins, as demonstrated in various studies.

1. Protein Modification

CQ-10-SN has been effectively used to modify several proteins and peptides, including:

- Ribonuclease S-peptide

- Soybean trypsin inhibitor

- Dipeptide arginylaspartic acid

These modifications allow researchers to study the role of arginine in protein function and stability. For example, modifications can lead to loss of biological activity, which is critical for understanding enzyme mechanisms and protein interactions .

2. Applications in Biochemistry

The versatility of CQ-10-SN extends to its applications in biochemical research:

- Analytical Techniques : The sulfonic acid group serves as a convenient handle for the analytical separation of modified products.

- Polymer Development : CQ-10-SN is used to prepare polymers with arginine-specific ligands, which have potential applications in drug delivery systems and biosensors .

Case Study 1: Modification of Arginine Residues

A study demonstrated that the use of CQ-10-SN for modifying arginine residues in ribonuclease S-peptide resulted in significant changes to its enzymatic activity. The extent of modification was quantified by analyzing hydrolysates for norleucine content, confirming the effectiveness of CQ-10-SN as a reagent for studying protein functionality .

Case Study 2: Polymer Applications

Research involving CQ-10-SN focused on creating polymers containing arginine-specific ligands. These polymers exhibited enhanced binding properties, making them suitable candidates for targeted drug delivery applications. The stability and reversibility of modifications provided by CQ-10-SN were critical for maintaining biological activity while allowing for controlled release mechanisms .

Data Summary

| Property/Characteristic | Description |

|---|---|

| Chemical Formula | Derived from camphor with sulfonyl group |

| Mechanism | Reversible modification of arginine residues |

| Applications | Protein modification, polymer synthesis |

| Stability | Stable adducts under physiological conditions |

| Cleavage Conditions | Cleaved by hydroxylamine at pH 7 |

Propriétés

Numéro CAS |

73413-80-6 |

|---|---|

Formule moléculaire |

C16H25NO6S |

Poids moléculaire |

359.4 g/mol |

Nom IUPAC |

2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid |

InChI |

InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21) |

Clé InChI |

UNFUZRFLIVWVRD-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |

SMILES canonique |

CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |

Synonymes |

(1S)-N-[[(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-L-norleucine; CQS-NLE-OH; |

Origine du produit |

United States |

Q1: How does Camphorquinone-10-sulfonylnorleucine interact with arginine residues and what are the implications of this interaction?

A1: this compound specifically targets the guanidino group of arginine residues. [] This interaction forms a stable adduct, effectively modifying the arginine. This modification is reversible, allowing for temporary manipulation of arginine's properties within a peptide or protein. This reversibility is particularly useful for studying structure-function relationships in proteins where arginine residues play a critical role.

Q2: What are the advantages of using this compound over other arginine-modifying reagents?

A2: this compound offers several advantages:

- Specificity: It exhibits high specificity for arginine residues, minimizing off-target modifications. []

- Reversibility: The adduct formed with the guanidino group can be cleaved under specific conditions, allowing for the regeneration of the native arginine. []

- Analytical Utility: The presence of norleucine in the reagent allows for the quantification of arginine modification in peptides and proteins after hydrolysis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.